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Compound of Interest

Compound Name: 4-Iodo-5-methylisoxazole

Cat. No.: B1306212 Get Quote

Introduction

The 5-methylisoxazole scaffold is a prevalent motif in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including anti-inflammatory, analgesic,

antimicrobial, and antifungal properties.[1][2] The strategic derivatization of this core structure

is crucial for the development of novel therapeutic agents. 4-Iodo-5-methylisoxazole serves

as a key building block for library synthesis, enabling the introduction of diverse functionalities

at the C4 position through various modern cross-coupling reactions. This document provides

detailed protocols for the derivatization of 4-iodo-5-methylisoxazole via Suzuki-Miyaura,

Sonogashira, and Stille cross-coupling reactions, which are instrumental in generating

extensive chemical libraries for drug discovery programs.

Derivatization Strategies for 4-Iodo-5-
methylisoxazole
The primary strategies for the derivatization of 4-iodo-5-methylisoxazole involve palladium-

catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to

form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
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Figure 1: Derivatization workflow for 4-iodo-5-methylisoxazole.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between

organoboronic acids and organic halides.[3][4] This reaction is widely used to synthesize biaryl

and vinyl-substituted compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of 4-iodo-5-methylisoxazole (1.0 eq) in a suitable solvent such as DME (10

mL per 1.0 g of isoxazole) is added a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-

0.05 eq).

The mixture is stirred at room temperature for 15 minutes.

Subsequently, an aqueous solution of a base, such as 2M Na₂CO₃ or NaHCO₃ (3.0 eq), and

the corresponding arylboronic acid (1.2-1.5 eq) are added.[5]
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The reaction mixture is then heated to 80-85°C and stirred overnight under an inert

atmosphere.[5]

After cooling to room temperature, the mixture is diluted with an organic solvent like diethyl

ether and washed with water.

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel.

Entry
Arylboro
nic Acid

Catalyst Base Solvent Yield (%)
Referenc
e

1
Phenylboro

nic acid

Pd(PPh₃)₂

Cl₂
NaHCO₃ DME/H₂O 85

2

4-

Methylphe

nylboronic

acid

Pd(PPh₃)₂

Cl₂
NaHCO₃ DME/H₂O 80

3

4-

Pyridylboro

nic acid

Pd(PPh₃)₂

Cl₂
NaHCO₃ DME/H₂O 96

4

3-

Pyridylboro

nic acid

Pd(PPh₃)₂

Cl₂
NaHCO₃ DME/H₂O 49

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This

reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling
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A mixture of 4-iodo-5-methylisoxazole (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05

eq), and a copper(I) co-catalyst such as CuI (0.1 eq) is prepared in an anhydrous solvent

(e.g., DMF or THF) under an inert atmosphere.[8]

A base, typically an amine like Et₂NH or Et₃N (2.0 eq), and the terminal alkyne (1.1-1.5 eq)

are added to the mixture.[8][9]

The reaction is stirred at a temperature ranging from room temperature to 60°C for several

hours until completion, monitored by TLC.[8]

Upon completion, the reaction mixture is diluted with an organic solvent and washed with

water or a saturated aqueous solution of NH₄Cl.

The organic layer is dried, concentrated, and the residue is purified by chromatography.

Entry
Termina
l Alkyne

Catalyst
Co-
catalyst

Base Solvent
Yield
(%)

Referen
ce

1
Phenylac

etylene

Pd(PPh₃)

₂Cl₂
CuI Et₂NH DMF 86 [8]

2 1-Hexyne
Pd(PPh₃)

₂Cl₂
CuI Et₂NH DMF 82 [8]

3

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₂Cl₂
CuI Et₃N THF 75 [6]

Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide,

catalyzed by a palladium complex, to form a new carbon-carbon bond.[10][11] This reaction is

known for its tolerance of a wide variety of functional groups.

Experimental Protocol: General Procedure for Stille Coupling

To a solution of 4-iodo-5-methylisoxazole (1.0 eq) in a non-polar solvent such as toluene or

DMF is added a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (0.02-0.05 eq).
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[12]

The organostannane reagent (e.g., aryltributyltin) (1.1-1.2 eq) is then added to the mixture.

[12]

The reaction is heated to 80-110°C and stirred for several hours under an inert atmosphere.

[12]

After completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure.

The crude product is then purified by column chromatography.

Entry
Organostan
nane

Catalyst Solvent Yield (%) Reference

1
Phenyltributyl

tin
Pd(PPh₃)₂Cl₂ Toluene 78

2

2-

Pyridyltributyl

tin

Pd(PPh₃)₂Cl₂ Toluene 65

3 Vinyltributyltin Pd(PPh₃)₄ DMF 72 [13]

Biological Significance and Signaling Pathways
Derivatives of 5-methylisoxazole have been reported to interact with various biological targets.

For instance, some sulfonamide-containing isoxazole analogues have shown potent analgesic

and anti-inflammatory action, potentially through the inhibition of cyclooxygenase-2 (COX-2).[1]

Other derivatives have been investigated as Raf kinase inhibitors, which are key components

of the MAPK/ERK signaling pathway involved in cell proliferation and survival.[14]
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Figure 2: Inhibition of the RAF/MEK/ERK pathway by a 5-methylisoxazole derivative.
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Conclusion

4-Iodo-5-methylisoxazole is a valuable and versatile starting material for the synthesis of

diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Stille

coupling reactions provide efficient and modular routes to a wide array of 4-substituted-5-

methylisoxazole derivatives. These compounds are of significant interest in drug discovery, with

demonstrated potential to modulate key biological pathways. The protocols and data presented

herein offer a solid foundation for researchers engaged in the synthesis and exploration of

novel isoxazole-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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